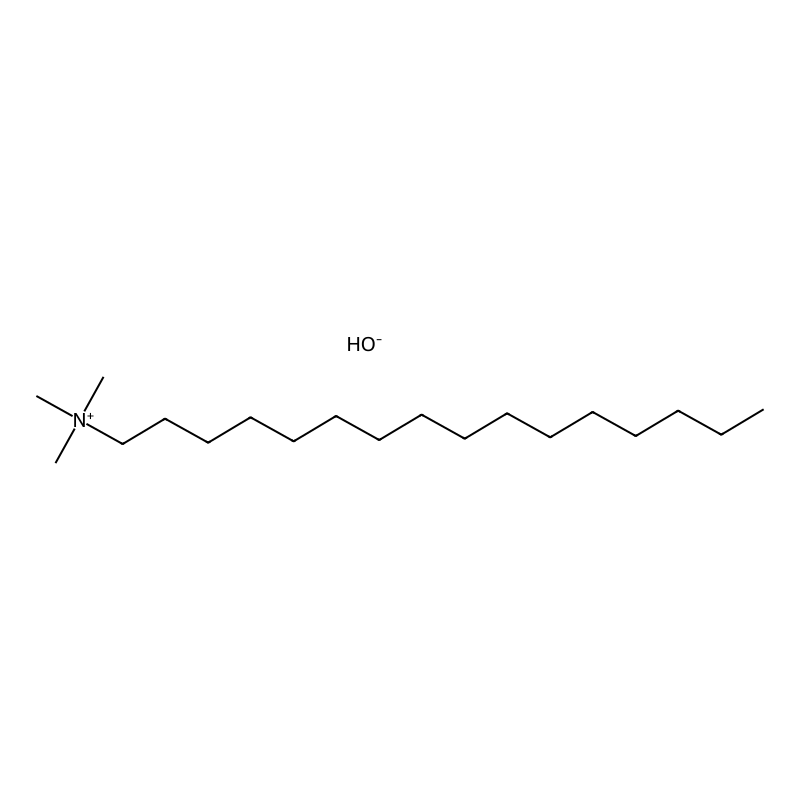

Hexadecyltrimethylammonium hydroxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Surfactant and Emulsifier

One of the primary applications of CTACH in research is as a surfactant and emulsifier. Its ability to lower the surface tension of liquids allows for better dispersion and stabilization of hydrophobic (water-fearing) molecules in aqueous (water-based) solutions. This property is crucial in various research areas, including:

- Drug delivery: CTACH can be used to formulate emulsions for drug delivery, improving the solubility and bioavailability of hydrophobic drugs [].

- Nanoparticle synthesis: CTACH can be used to synthesize and stabilize nanoparticles, which are essential tools in fields like nanomedicine and biosensing [].

- Protein research: CTACH can be used to purify and separate proteins based on their charge and hydrophobicity [].

Antibacterial and Antifungal Properties

CTACH also possesses antibacterial and antifungal properties, making it useful in various research settings:

- Microbiology: CTACH can be used to study the interaction between antimicrobial agents and microorganisms [].

- Biofilm research: CTACH can be used to disrupt and disperse biofilms, which are communities of microorganisms that can be difficult to eradicate [].

- Cell culture: CTACH can be used to detach adherent cells from culture surfaces, facilitating further analysis [].

Other Research Applications

Beyond the aforementioned applications, CTACH finds use in various other research areas:

- Gene transfection: CTACH can be used to facilitate the delivery of genetic material into cells [].

- Polymer research: CTACH can be used to modify the surface properties of polymers, impacting their applications in areas like drug delivery and materials science [].

- Environmental science: CTACH can be used to remove pollutants from water and soil [].

Hexadecyltrimethylammonium hydroxide is a quaternary ammonium compound with the molecular formula . It consists of a hexadecyl (C16) hydrocarbon chain attached to a trimethylammonium group, making it a cationic surfactant. This compound is typically encountered as a colorless to pale yellow liquid or solid, depending on its concentration and form. It is known for its surfactant properties, facilitating the formation of emulsions and enhancing solubility in various applications .

- Formation of Micelles: In aqueous solutions, hexadecyltrimethylammonium hydroxide can form micelles, which are aggregates of surfactant molecules that reduce surface tension.

- Electrocatalytic Reactions: Recent studies have shown that hexadecyltrimethylammonium hydroxide enhances the kinetics of the oxygen evolution reaction in alkaline electrolytes, improving the efficiency of renewable energy technologies like fuel cells and water splitting .

- Reactions with Anionic Compounds: As a cationic surfactant, it can interact with anionic species, leading to precipitation or complex formation.

Hexadecyltrimethylammonium hydroxide can be synthesized through several methods:

- Quaternization Reaction: The most common method involves the reaction of hexadecylamine with methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide. This process results in the formation of the trimethylammonium salt.

- Hydroxide Formation: The iodide salt can then be treated with a strong base to produce hexadecyltrimethylammonium hydroxide.

- Direct Synthesis from Alcohols: Another method involves the direct alkylation of trimethylamine with hexadecanol under specific conditions.

Hexadecyltrimethylammonium hydroxide has diverse applications across various fields:

- Surfactants: Used in detergents and emulsifiers due to its ability to reduce surface tension.

- Electrocatalysis: Enhances oxygen evolution reactions in electrochemical cells .

- Antimicrobial Agents: Employed in disinfectants and antiseptics for its bactericidal properties.

- Nanotechnology: Utilized in the synthesis of nanoparticles by stabilizing colloidal suspensions.

Studies on hexadecyltrimethylammonium hydroxide have focused on its interactions with biological membranes and other compounds:

- Membrane Interaction: Research indicates that this compound can disrupt lipid bilayers, leading to increased permeability and potential cytotoxic effects.

- Complex Formation: It can form complexes with anionic surfactants or substances, influencing their solubility and activity.

Hexadecyltrimethylammonium hydroxide shares structural similarities with other quaternary ammonium compounds. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cetyltrimethylammonium bromide | Quaternary Ammonium | Commonly used as a surfactant; less toxic than hexadecyl derivative. |

| Benzalkonium chloride | Quaternary Ammonium | Exhibits strong antimicrobial properties; used in disinfectants. |

| Dodecyltrimethylammonium bromide | Quaternary Ammonium | Shorter alkyl chain; used in similar applications but with different solubility characteristics. |

Uniqueness

Hexadecyltrimethylammonium hydroxide is unique due to its long hydrocarbon chain, which enhances its surfactant properties and biological activity compared to shorter-chain analogs. Its effectiveness in electrocatalytic processes further distinguishes it from other quaternary ammonium compounds.

Density, Solubility, and Flash Point

The density of hexadecyltrimethylammonium hydroxide has been consistently reported as 0.988 g/mL at 25°C [2] [3]. This relatively low density compared to water reflects the predominant organic character of the compound despite its ionic nature. The compound exhibits excellent water solubility [2] [3], which is characteristic of quaternary ammonium compounds with hydroxide counterions due to the strong hydration of the hydroxide anion and the amphiphilic nature of the molecule.

The flash point of hexadecyltrimethylammonium hydroxide is reported as 11°C [2] [3], indicating relatively high volatility for an ionic compound. This low flash point is primarily attributed to the presence of methanol or other volatile solvents in commercial preparations, as the compound is typically supplied as solutions rather than pure solid material [4] [5]. The refractive index has been measured as n²⁰/D 1.351 for the 10% aqueous solution and n²⁰/D 1.372 for the 25% methanolic solution [6] [4], reflecting the influence of solvent composition on optical properties.

Appearance and Physical State Characteristics

Hexadecyltrimethylammonium hydroxide typically appears as a colorless to light yellow clear liquid in commercial preparations [1] [2]. The compound is predominantly supplied as aqueous solutions containing 10-11% by weight of the active ingredient [1] or as methanolic solutions containing approximately 25% by weight [4] [5]. The liquid state at room temperature is maintained by the presence of water or methanol, as these solvents prevent crystallization and maintain the compound in a readily usable form.

The storage temperature recommendations of 2-8°C [2] [3] indicate the compound's sensitivity to temperature variations and the need for controlled storage conditions to maintain stability. The clear liquid appearance confirms the absence of particulate matter and indicates good solution homogeneity in properly prepared formulations.

Chemical Reactivity and Stability

Hexadecyltrimethylammonium hydroxide demonstrates moderate chemical stability under normal storage conditions but exhibits specific reactivity patterns characteristic of quaternary ammonium compounds [7] [8]. The compound shows normal stability with no known hazardous reactions under standard laboratory conditions [8]. However, its strong alkaline nature, evidenced by the hydroxide counterion, makes it reactive toward acids and acid-sensitive materials.

The thermal stability of hexadecyltrimethylammonium hydroxide is influenced by the presence of the hydroxide counterion, which can participate in elimination reactions at elevated temperatures. Thermogravimetric analysis of related quaternary ammonium compounds indicates that thermal decomposition typically begins around 200-250°C [9] [10], with the specific decomposition temperature depending on the counterion and alkyl chain length. The compound's stability is also affected by pH conditions, with optimal stability maintained in alkaline environments [11].

Studies on similar cationic surfactants have shown that pH responsiveness is particularly pronounced in acidic conditions, where the compound exhibits reduced stability and altered rheological properties [11]. The compound maintains its integrity better in alkaline environments, which is consistent with its hydroxide counterion nature.

Spectroscopic and Analytical Profiles

The spectroscopic characterization of hexadecyltrimethylammonium hydroxide reveals characteristic features of quaternary ammonium compounds. Nuclear magnetic resonance (NMR) spectroscopy shows distinct signals for the trimethylammonium group and the hexadecyl chain, with the quaternary nitrogen center creating a distinctive chemical environment [12] [13]. The ¹H NMR spectrum typically displays signals for the methyl groups attached to nitrogen (around 3.2-3.4 ppm) and the alkyl chain protons (0.8-2.0 ppm range).

Mass spectrometry analysis of quaternary ammonium compounds employs specialized techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate identification and quantification [13]. The compound shows characteristic fragmentation patterns in mass spectrometry, with the loss of the hydroxide group and subsequent fragmentation of the alkyl chain providing diagnostic information.

Infrared (IR) spectroscopy reveals characteristic absorption bands for the C-H stretching vibrations of the alkyl chain (2800-3000 cm⁻¹), the trimethylammonium group, and the hydroxide ion. The broad absorption around 3400-3600 cm⁻¹ corresponds to O-H stretching of the hydroxide group and associated water molecules [14].

Ultraviolet-visible (UV-Vis) spectroscopy applications for hexadecyltrimethylammonium hydroxide are primarily limited to studying its interactions with chromophoric compounds, as the compound itself does not exhibit significant UV-Vis absorption in the normal analytical range [14]. However, UV-Vis spectroscopy has been employed to study the adsorption behavior of organic dyes in the presence of quaternary ammonium compounds, providing insights into surface interactions and aggregation phenomena.

Counterion Effects on Property Modulation

The hydroxide counterion in hexadecyltrimethylammonium hydroxide significantly influences the compound's physicochemical properties compared to other quaternary ammonium salts with different counterions. Studies comparing hexadecyltrimethylammonium salts with various counterions reveal substantial differences in melting points, solubility, and thermal stability [15] [16] [17].

The hydroxide counterion promotes enhanced water solubility compared to bromide or chloride counterions due to its stronger hydration capability and hydrogen bonding interactions with water molecules [18] [19]. This enhanced solubility translates to improved surface activity and lower critical micelle concentrations, making the hydroxide form particularly effective as a surfactant and phase transfer catalyst.

Thermal properties are also significantly affected by counterion choice. Hexadecyltrimethylammonium bromide, for comparison, exhibits a melting point of 248-251°C [15], while the hydroxide form remains liquid at room temperature due to its strong hydration and the ionic nature of the hydroxide counterion. The counterion effect on thermal stability follows the general trend where larger, more polarizable counterions tend to provide better thermal stability [17] [20].

Surface tension measurements demonstrate that the hydroxide counterion enhances the surface activity of the quaternary ammonium compound [18] [19]. The hydroxide ion's ability to form strong hydrogen bonds with water molecules at the interface contributes to more effective surface tension reduction compared to halide counterions. This enhanced surface activity is particularly beneficial in applications requiring strong wetting and emulsification properties.

The counterion also influences the compound's pH behavior and compatibility with other chemical systems. The hydroxide counterion makes the compound strongly alkaline, with typical pH values of 10-12 in aqueous solutions [11]. This alkaline nature affects the compound's interaction with pH-sensitive materials and its performance in various application environments.

Purity

Exact Mass

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 49 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 48 of 49 companies with hazard statement code(s):;

H302 (10.42%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (10.42%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (10.42%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

Contrast Variation Small-Angle Neutron Scattering Study of Solubilization of Perfumes in Cationic Surfactant Micelles

Masaaki Akamatsu, Kai Saito, Hiroki Iwase, Taku Ogura, Kenichi Sakai, Hideki SakaiPMID: 34459205 DOI: 10.1021/acs.langmuir.1c01489

Abstract

Perfume solubilization is an important process in the production of commercial products such as beverages, foods, and cosmetics. In the present study, small-angle neutron scattering (SANS) experiments were performed to investigate the solubilization behavior of perfumes in cetyltrimethylammonium bromide (CTAB) micelles. The solubilization of linalool (LL) and-menthol (MT), which are relatively hydrophilic perfumes, did not change the size of the CTAB micelles although the perfumes were incorporated in the micelles, as indicated by a decrease in scattering length density. On the other hand, the solubilization of

-limonene (LN), a hydrophobic perfume, led to the swelling of CTAB micelles. An internal contrast variation SANS study was performed by the deuteration of CTAB molecules to directly observe the perfumes in the micelles. The radius of

-CTAB micelles solubilizing LL or MT corresponds to that of

-CTAB, which indicates that these perfumes are accommodated in the palisade layers of the micelles and are homogeneously distributed in the micelles. On the other hand, LN formed small droplets, as indicated by the SANS profile, which implies the solubilization of LN molecules in the core of the CTAB micelles. We found that the relatively hydrophilic perfumes (LL and MT) show less impact on the sizes of the cationic micelles in comparison to nonionic micelles. Thus, the internal contrast variation method of SANS allowed the direct observation of the solubilization sites of perfumes with different hydrophilicity-hydrophobicity balances. This method is a powerful tool to determine the solubilization states that affect the solubilization capacity, volatilization, or release speed of perfumes.

Cetyltrimethylammonium Bromide Attenuates the Mesenchymal Characteristics of Hypopharyngeal Squamous Cell Carcinoma Through Inhibiting the EGFR/PI3K/AKT Signaling Pathway

Tsai-Kun Wu, Yen-Chuan Ou, Yi-Ping Chen, Fu-Mei Huang, Ying-Ru Pan, Chia-Jen LeePMID: 34281838 DOI: 10.21873/anticanres.15171

Abstract

Cetyltrimethylammonium bromide (CTAB), a quaternary ammonium surfactant, was shown to have antitumor effects in a cellular mode of head and neck squamous cell carcinoma (HNSCC), modulating apoptotic and cytotoxic processes. However, the mechanisms by which CTAB exerts its effects against the epithelial- mesenchymal transition in HNSCC remain poorly understood. In the present study, we investigated whether CTAB inhibits cellular mobility and invasiveness of hypopharyngeal squamous cell carcinoma (HPSCC) cells.WST-1, cell-cycle phase distribution, and wound healing, as well as transwell assays were conducted. Changes in protein expression patterns and related signaling pathways involved in effects of CTAB on HPSCC cell lines were evaluated by western blotting.

Treatment of human HPSCC cell lines with CTAB significantly altered their morphology from spindle-like to cobblestone-like by diminishing mesenchymal-like phenotypic characteristics. CTAB also hindered cell functional properties, including migration and invasion, independently of cell viability. In addition, western blot results demonstrated that treatment with CTAB reduced expression of mesenchymal markers. Further investigation showed that CTAB treatment suppressed the phosphorylation of extracellular-regulated kinase 1/2, mechanistic target of rapamycin kinase and AKT serine/threonine kinase 1. CTAB also repressed the expression and phosphorylation levels of epidermal growth factor receptor (EGFR) and phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K), and the partial restoration of mesenchymal phenotype by EGF addition confirmed that CTAB inhibited migration and invasion in HPSCC cells by blocking the EGFR signaling pathway.

Our results suggest that CTAB is involved in the suppression of EGFR-mediated mesenchymal phenotype and the molecular mechanism by which CTAB obstructs HPSCC cell metastasis may represent a promising strategy for use in HPSCC treatment.

DNA Isolation from Mycobacteria

Heena Jagatia, Daire CantillonPMID: 34235648 DOI: 10.1007/978-1-0716-1460-0_2

Abstract

A vast array of molecular biology tools have been developed to investigate the Mycobacterium tuberculosis genome since the advent of its successful sequencing in 1998. These tools, such as quantitative and end point polymerase chain reaction, chromatin immunoprecipitation, and whole genome sequencing, require genomic DNA extracted from lysed mycobacteria. There are numerous methods described in the literature using mechanical, enzymatic, or chemical means to lyse cells and extract genomic DNA to varying degrees of purity. Here, we describe appropriate methods for genomic DNA isolation from solid or liquid cultures from both M. tuberculosis and nontuberculous mycobacteria.MWNTs or PEG as Stability Enhancers for DNA-Cationic Surfactant Gel Particles

Amalia Mezei, Ramon PonsPMID: 34445500 DOI: 10.3390/ijms22168801

Abstract

Cationic surfactants interact with DNA (Deoxyribonucleic acid), forming surfactant-DNA complexes that offer particularly efficient control for encapsulation and release of DNA from DNA gel particles. In the present work, DNA-based particles were prepared using CTAB (Cetyltrimethylammonium bromide) as the cationic surfactant and modified using two different additives: (Multi-Walled Carbon Nanotubes) MWNT or PEG (Poly Ethylene Glycol). The use of both additives to form composites increased the stability of the gel particles. The stability was monitored by the release of DNA and CTAB in different pH solutions. However, not much is known about the influence of pH on DNA-surfactant interaction and the release of DNA and surfactant from gel particles. It was observed that the solubilization of DNA occurs only in very acid media, while that of CTAB does not depend on pH and gets to a plateau after about 8 h. Within 2 h in contact with a pH = 2 solution, about 1% DNA and CTAB was released. Complete destruction for the gel particles was observed in pH = 2 solution after 17 days for PEG and 20 days for MWNT. The composite particles show a considerably enlarged sustained release span compared to the unmodified ones. The dehydration-rehydration studies show that the structure of the composite gel particles, as determined from SAXS (Small-Angle-X-Ray-Scattering) experiments, is similar to that of the unmodified onesThese studies will allow a better knowledge of these particles' formation and evolution in view of possible applications in drug delivery and release.

Interactions between Cationic Ion Pair Amphiphile Vesicles and Hyaluronan-A Physicochemical Study

Martina Havlíková, Adam Jugl, Jitka Krouská, Jana Szabová, Ludmila Mravcová, Tereza Venerová, Chien-Hsiang Chang, Miloslav Pekař, Filip MravecPMID: 34214390 DOI: 10.1021/acs.langmuir.1c00993

Abstract

High-resolution ultrasound spectroscopy (HR-US), size and ζ-potential titrations, and isothermal titration calorimetry (ITC) were used to characterize the interactions between hyaluronan and catanionic ion pair amphiphile vesicles composed of hexadecyltrimethylammonium-dodecylsulphate (HTMA-DS), dioctadecyldimethylammonium chloride (DODAC), and cholesterol. In addition to these methods, visual observations were performed with the selected molecular weight of hyaluronan. A very good correlation was obtained between data from size titration, HR-US, and visual observation, which indicated in lower charge ratios the formation of hyaluronan-coated vesicles. On the contrary, at higher charge ratios, coated vesicles disintegrated to a size of around 2000 nm. The intensity of these interactions and the disaggregation were dependent on the molecular weight of hyaluronan. All interactions studied by ITC showed strong exothermic behavior, and these interactions between vesicles and hyaluronan were confirmed from the first addition, independently of the molecular weight of hyaluronan.pH-Responsive Rheological Properties and Microstructure Transition in Mixture of Anionic Gemini/Cationic Monomeric Surfactants

Maozhang Tian, Xi Chen, Xinyuan Zou, Yuchen Qian, Zhang Liu, Yaxun FanPMID: 34443601 DOI: 10.3390/molecules26165013

Abstract

Surfactant aggregates have long been considered as a tool to improve drug delivery and have been widely used in medical products. The pH-responsive aggregation behavior in anionic gemini surfactant 1,3-bis(-dodecyl-

-propanesulfonate sodium)-propane (C

C

C

(SO

)

) and its mixture with a cationic monomeric surfactant cetyltrimethylammonium bromide (CTAB) have been investigated. The spherical-to-wormlike micelle transition was successfully realized in C

C

C

(SO

)

through decreasing the pH, while the rheological properties were perfectly enhanced for the formation of wormlike micelles. Especially at 140 mM and pH 6.7, the mixture showed high viscoelasticity, and the maximum of the zero-shear viscosity reached 1530 Pa·s. Acting as a sulfobetaine zwitterionic gemini surfactant, the electrostatic attraction, the hydrogen bond and the short spacer of C

C

C

(SO

)

molecules were all responsible for the significant micellar growth. Upon adding CTAB, the similar transition could also be realized at a low pH, and the further transformation to branched micelles occurred by adjusting the total concentration. Although the mixtures did not approach the viscosity maximum appearing in the C

C

C

(SO

)

solution, CTAB addition is more favorable for viscosity enhancement in the wormlike-micelle region. The weakened charges of the headgroups in a catanionic mixed system minimizes the micellar spontaneous curvature and enhances the intermolecular hydrogen-bonding interaction between C

C

C

(SO

)

, facilitating the formation of a viscous solution, which would greatly induce entanglement and even the fusion of wormlike micelles, thus resulting in branched microstructures and a decline of viscosity.

Bidirectional controlling synthesis of branched PdCu nanoalloys for efficient and robust formic acid oxidation electrocatalysis

Bo Yang, Wanqing Zhang, Shenglan Hu, Chengzhou Liu, Xiaoqu Wang, Youjun Fan, Zhe Jiang, Jun Yang, Wei ChenPMID: 34023708 DOI: 10.1016/j.jcis.2021.05.018

Abstract

Through a two-way control of hexadecyl trimethyl ammonium bromide (CTAB) and hydrochloric acid (HCl), the PdCu nanoalloys with branched structures are synthesized in one step by hydrothermal reduction and used as electrocatalysts for formic acid oxidation reaction (FAOR). In this two-way control strategy, the CTAB is used as a structure-oriented surfactant, while a certain amount of HCl is used to control the reaction kinetics for achieving gradual growth of multi-dendritic structures. The characterizations including scanning transmission electron microscope (STEM), X-ray powder diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) suggest that PdCu nanoalloys with unique multi-dendritic branches have favorable electronic structure and lattice strain for electrocatalyzing the oxidation of formic acid. In specific, among the electrocatalysts with different Pd/Cu ratios, the PdCu

branched nanoalloys have the largest electrochemically active surface area (ECSA) and the best performance for the FAOR. The catalytic activity of the Pd

Cu

branched nanoalloys is 2.4 times that of commercial Pd black. After the chronoamperometry test, the Pd

Cu

branched nanoalloys still maintain their original morphologies and higher current density than that of the commercial Pd black. In addition, in the CO-stripping tests, the initial oxidation potential and the oxidation peak potential of the PdCu branched nanoalloys for CO adsorption are lower than those of commercial Pd balck, evincing their better anti-poisoning performance.

Synthesis of Vertically Aligned Porous Silica Thin Films Functionalized by Silver Ions

Andrii Fedorchuk, Alain Walcarius, Magdalena Laskowska, Neus Vila, Paweł Kowalczyk, Krzysztof Cpałka, Łukasz LaskowskiPMID: 34299121 DOI: 10.3390/ijms22147505

Abstract

In this work, we have developed a chemical procedure enabling the preparation of highly ordered and vertically aligned mesoporous silica films containing selected contents of silver ions bonded inside the mesopore channels via anchoring propyl-carboxyl units. The procedure involves the electrochemically assisted self-assembly co-condensation of tetraethoxysilane and (3-cyanopropyl)triethoxysilane in the presence of cetyltrimethylammonium bromide as a surfactant, the subsequent hydrolysis of cyano groups into carboxylate ones, followed by their complexation with silver ions. The output materials have been electrochemically characterized with regard to the synthesis effectiveness in order to confirm and quantify the presence of the silver ions in the material. The mesostructure has been observed by transmission electron microscopy. We have pointed out that it is possible to finely tune the functionalization level by controlling the co-condensation procedure, notably the concentration of (3-cyanopropyl)triethoxysilane in the synthesis medium.Indirect competitive-structured electrochemical immunosensor for tetrabromobisphenol A sensing using CTAB-MnO

Salome Yakubu, Boyuan Jia, Yujia Guo, Yanmin Zou, Ninghui Song, Jianxuan Xiao, Kunlong Liang, Yuanqing Bu, Zhen ZhangPMID: 33934192 DOI: 10.1007/s00216-021-03368-7

Abstract

Tetrabromobisphenol A (TBBPA) is a kind of brominated flame retardant that is usually added to products to reduce their flame retardancy. However, its extensive use has resulted in their residues being found in the environment, which is very harmful. Herein, an indirect competitive immunosensor has been established for TBBPA detection based on the signal amplification system. Pd nanospheres in situ reduced on the surface of MnOnanosheet hybrid (MnO

/Pd) was used as the label for the secondary antibody through the Pd-N bond, and gold-toluidine blue composite was loaded onto MWCNTs (MWCNTs/Au-TB), which functioned as the platform for the immunosensor. The spherical structure of Pd had abundant catalytic active sites, which enhanced the catalytic activity of MnO

/Pd as the label, hence amplifying the signal response. Besides, MWCNTs/Au-TB improved electron transfer and produced a strong signaling pathway for immobilizing antigens through the Au-NH

bond, which can specifically recognize primary antibodies to improve sensitivity. The immunosensor had a linear concentration range of 0-81 ng/mL, a low detection limit of 0.17 ng/mL (S/N = 3), with good stability, selectivity, and reproducibility based on the above advantages. Additionally, the acceptable accuracy and recoveries (recoveries, 92-124%; CV, 3.3-8.8%) in the real water sample analysis indicated that this strategy is promising for emerging pollutant analysis.

Synthesis, Antifungal Activity, and Cytotoxicity of AgBr-NP@CTMAB Hybrid and Its Application in PMMA

Qiao-Jun Zhang, Yue Liu, Wen-Ting Zhang, Jing-Jing Huang, Hao-Hong Li, You-Guang Lu, Ming Zheng, Da-Li ZhengPMID: 33953557 DOI: 10.2147/IJN.S290673

Abstract

To synthesize and determine the antifungal activity of AgBr-nanoparticles (NP) @CTMAB (cetyltrimethyl-ammonium bromide) against(

) for use in the field of denture cleaning.

The morphology and structure of AgBr-NP@CTMAB were characterized by IR, UV-Vis, XRD and SEM. The antifungal potential of AgBr-NP@CTMAB against

was determined by colony formation assay and growth curve analysis. PMMA containing AgBr-NP@CTMAB was prepared, and the long-term antifungal efficacy was analyzed. The effect against

biofilm was analyzed by SEM and OD600 , and the color changes of the specimens were observed by stereomicroscopy after 1 week of incubation. Cytotoxicity to human oral gingival fibroblasts and oral mucosal epithelial cells was detected by Cell Counting Kit-8 (CCK-8) in vitro.

The compound showed a good crystalline phase, the presence of AgBr nanoparticles and the hybridization of CTMAB+ with AgBr-NPs. AgBr-NP@CTMAB showed significant antifungal activity against

at concentrations of 10 μg/mL and 20 μg/mL. PMMA specimens containing AgBr-NP@CTMAB showed no long-term antifungal effect against

biofilm. The clearance rate of

attached to PMMA was 44.73% after soaking in 10 µg/mL AgBr-NP@CTMAB solution for 30 min and 91.35% for 8 h. There was no significant residual cytotoxicity or visual color change after soaking.

AgBr-NP@CTMAB showed promising potential treatment for denture cleaners.